Cas no 660862-78-2 ((R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid)

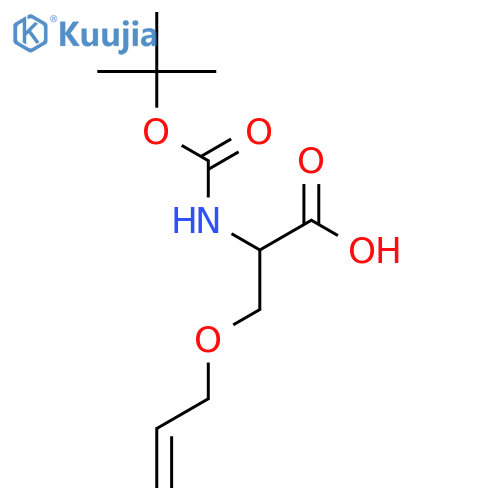

660862-78-2 structure

商品名:(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid

CAS番号:660862-78-2

MF:C11H19NO5

メガワット:245.27226

CID:826465

(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid

- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid

- (R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid

-

- インチ: InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

- InChIKey: AJBUKLQZLAOFEA-MRVPVSSYSA-N

- ほほえんだ: C=CCOC[C@@H](NC(OC(C)(C)C)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 245.12637

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 9

じっけんとくせい

- PSA: 84.86

(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB597266-5g |

Fmoc-D-Ser(Allyl)-OH; . |

660862-78-2 | 5g |

€1554.60 | 2024-07-19 | ||

| abcr | AB597266-1g |

Fmoc-D-Ser(Allyl)-OH; . |

660862-78-2 | 1g |

€488.30 | 2024-07-19 |

(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

660862-78-2 ((R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid) 関連製品

- 7738-22-9((S)-tert-Butyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate)

- 86123-95-7((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

- 51293-47-1(Boc-Ser(Me)-OH)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:660862-78-2)(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):289/921